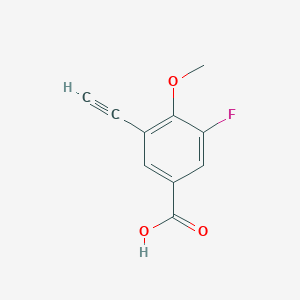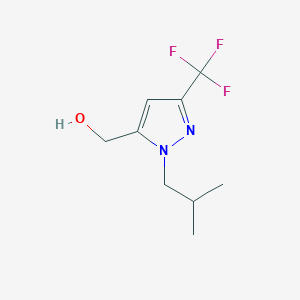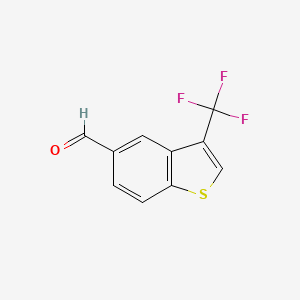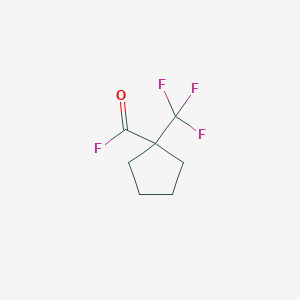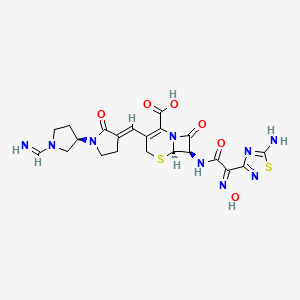
N-Pyrrolidino Iminomethyl Ceftobiprole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pyrrolidino Iminomethyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C21H23N9O6S2, and it has a molecular weight of 561.594 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Iminomethyl Ceftobiprole involves multiple steps, starting from the basic cephalosporin structure. The key steps include the introduction of the pyrrolidino group and the iminomethyl group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
化学反応の分析
Types of Reactions
N-Pyrrolidino Iminomethyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
科学的研究の応用
N-Pyrrolidino Iminomethyl Ceftobiprole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is studied for its antimicrobial properties and its effectiveness against resistant bacterial strains.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by MRSA.
Industry: It is utilized in the pharmaceutical industry for the production of advanced antibiotics.
作用機序
N-Pyrrolidino Iminomethyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
類似化合物との比較
Similar Compounds
Similar compounds to N-Pyrrolidino Iminomethyl Ceftobiprole include:
Ceftobiprole: The parent compound with broad-spectrum antimicrobial activity.
Ceftaroline: Another fifth-generation cephalosporin with similar activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but less effective against MRSA.
Uniqueness
This compound is unique due to its enhanced stability and effectiveness against resistant bacterial strains. Its specific modifications, such as the pyrrolidino and iminomethyl groups, contribute to its superior antimicrobial properties compared to other cephalosporins .
特性
分子式 |
C21H23N9O6S2 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-methanimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N9O6S2/c22-8-28-3-2-11(6-28)29-4-1-9(17(29)32)5-10-7-37-19-13(18(33)30(19)14(10)20(34)35)24-16(31)12(26-36)15-25-21(23)38-27-15/h5,8,11,13,19,22,36H,1-4,6-7H2,(H,24,31)(H,34,35)(H2,23,25,27)/b9-5+,22-8?,26-12+/t11-,13-,19-/m1/s1 |
InChIキー |
LTBPXSYEQUBOPB-OXFPJSKFSA-N |
異性体SMILES |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C=N |
正規SMILES |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)

![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
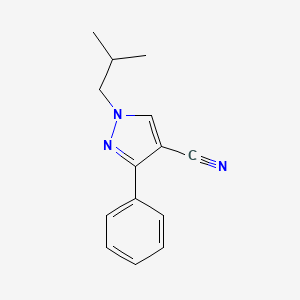
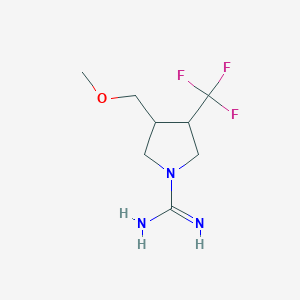
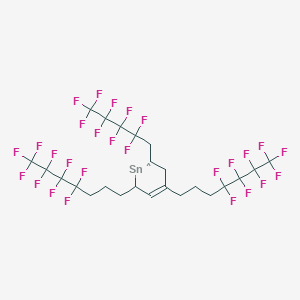
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
